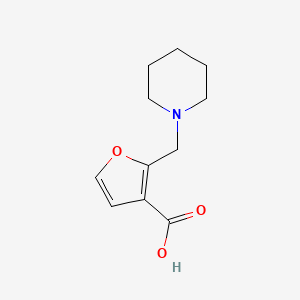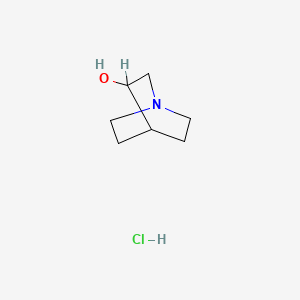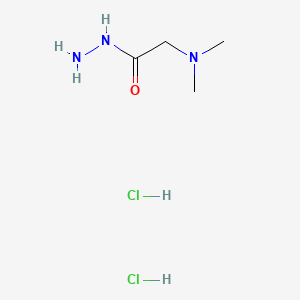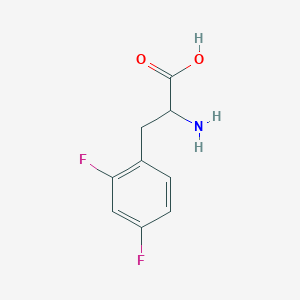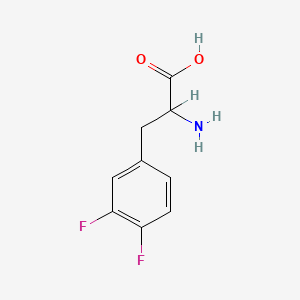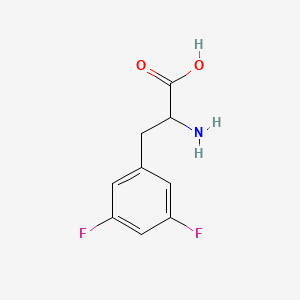![molecular formula C15H15FO B1302445 1-(2'-Fluor[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7](/img/structure/B1302445.png)
1-(2'-Fluor[1,1'-biphenyl]-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is a colorless liquid with a molecular formula of C15H13FO and a molecular weight of 234.26 g/mol . It is used in organic synthesis and pharmaceutical research as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can be inferred from its IUPAC name and molecular formula, C15H13FO . It consists of a biphenyl group with a fluorine atom at the 2’ position, and a propan-1-ol group attached to the 4 position of the biphenyl group .Physical And Chemical Properties Analysis
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is a colorless liquid . Its molecular weight is 234.26 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Biozidprodukte
1-(2'-Fluor[1,1'-biphenyl]-4-yl)propan-1-ol: hat potenzielle Anwendungen in bioziden Produkten. Seine strukturelle Ähnlichkeit mit Propan-1-ol, das für seine Wirksamkeit als Händedesinfektionsmittel bekannt ist, deutet darauf hin, dass es in Formulierungen verwendet werden könnte, die darauf abzielen, die mikrobielle Flora auf Händen und Oberflächen zu reduzieren .
Chemische Synthese
Diese Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Seine bifunktionelle Natur, mit sowohl einer Hydroxylgruppe als auch einem fluorierten aromatischen Ring, macht es zu einem vielseitigen Baustein in der organischen Chemie .
Materialwissenschaften
In der Materialwissenschaft könnte This compound verwendet werden, um die Eigenschaften von Polymeren oder Harzen zu verändern. Das Fluoratom könnte hydrophobe Eigenschaften verleihen, während die Biphenylstruktur zur thermischen Stabilität beitragen kann .
Pharmazeutische Forschung
Die Struktur der Verbindung erinnert an bestimmte pharmazeutische Wirkstoffe, was auf einen möglichen Einsatz in der Arzneimittelentwicklung hindeutet. Sie könnte hinsichtlich ihrer Bindungsaffinität zu verschiedenen biologischen Zielstrukturen untersucht werden, insbesondere solchen, bei denen fluorierte Verbindungen bekanntermaßen therapeutische Wirkungen haben .
Analytische Chemie
Aufgrund seiner einzigartigen Struktur könnte This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden, was bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen hilft .
Umweltwissenschaften
Die Forschung zum Umweltverhalten und zur Verteilung fluorierter Biphenylverbindungen kann auf diese Verbindung ausgeweitet werden. Sie könnte auf ihre Persistenz in der Umwelt und ihr Potenzial als Tracer für die Umweltüberwachung untersucht werden .
Wirkmechanismus
The mechanism of action of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol is not well understood. However, it is believed to act as a catalyst in the synthesis of polymers and dyes, and it is also thought to act as a reagent in the synthesis of other compounds, such as peptides and antibodies. Furthermore, it is believed to act as an intermediate in the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol are not well understood. However, it is believed to have some effects on the metabolism of certain drugs, as well as on the synthesis of polymers and dyes. In addition, it is believed to have some effects on the synthesis of peptides and antibodies, as well as on the synthesis of organic compounds for use in medicinal chemistry and drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol in laboratory experiments include its ability to act as a catalyst in the synthesis of polymers and dyes, and as a reagent in the synthesis of other compounds, such as peptides and antibodies. Furthermore, it can act as an intermediate in the synthesis of various drugs. The limitations of using 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol in laboratory experiments include its potential to cause adverse effects on the metabolism of certain drugs, as well as on the synthesis of polymers and dyes.
Zukünftige Richtungen
For the use of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol include the development of more efficient synthesis methods, the development of new applications in the pharmaceutical and biomedical industries, and the exploration of its potential to cause adverse effects on the metabolism of certain drugs. Additionally, further research is needed to understand the mechanism of action of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, as well as its biochemical and physiological effects. Finally, more research is needed to explore the potential of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol as a reagent in the synthesis of other compounds, such as peptides and antibodies.
Synthesemethoden
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol is synthesized through a process known as Friedel-Crafts acylation. This process involves the reaction of an aromatic compound, such as 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, with an acyl halide, such as acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a substituted aromatic compound, such as 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, which can then be used as an intermediate in the synthesis of other compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64820-95-7 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)
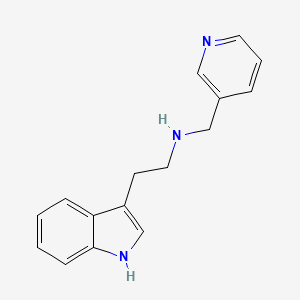
![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)
